2-Methoxy-4-(trifluoromethoxy)benzamide

Lipophilicity Drug Design ADME

2-Methoxy-4-(trifluoromethoxy)benzamide (CAS 886500-76-1) is a disubstituted benzamide building block with a molecular formula of C₉H₈F₃NO₃ and a molecular weight of 235.16 g/mol. The compound features a methoxy (–OCH₃) group at the ortho position and a trifluoromethoxy (–OCF₃) group at the para position relative to the primary amide, a substitution pattern that imparts a distinct combination of electronic and steric properties.

Molecular Formula C9H8F3NO3
Molecular Weight 235.16 g/mol
CAS No. 886500-76-1
Cat. No. B1341891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-(trifluoromethoxy)benzamide
CAS886500-76-1
Molecular FormulaC9H8F3NO3
Molecular Weight235.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)OC(F)(F)F)C(=O)N
InChIInChI=1S/C9H8F3NO3/c1-15-7-4-5(16-9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H2,13,14)
InChIKeyUXQJWZLSVMXFLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-(trifluoromethoxy)benzamide (CAS 886500-76-1) – Procurement-Ready Physicochemical & Structural Baseline for Benzamide Building Block Selection


2-Methoxy-4-(trifluoromethoxy)benzamide (CAS 886500-76-1) is a disubstituted benzamide building block with a molecular formula of C₉H₈F₃NO₃ and a molecular weight of 235.16 g/mol [1]. The compound features a methoxy (–OCH₃) group at the ortho position and a trifluoromethoxy (–OCF₃) group at the para position relative to the primary amide, a substitution pattern that imparts a distinct combination of electronic and steric properties [2]. As a fluorinated aromatic amide, it is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where the dual substituent arrangement enables fine-tuning of lipophilicity, hydrogen-bonding capacity, and metabolic stability in lead optimization programs .

2-Methoxy-4-(trifluoromethoxy)benzamide – Why In-Class Benzamide Building Blocks Cannot Be Casually Interchanged


Benzamide building blocks with varying substitution patterns exhibit substantial differences in key drug-design parameters such as lipophilicity (LogP), topological polar surface area (TPSA), and hydrogen-bond acceptor count, even when molecular weight differences are modest [1]. The simultaneous presence of an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethoxy group on the same phenyl ring creates an electronic push–pull system that is absent in mono-substituted analogs, altering both reactivity in downstream synthetic transformations and non-covalent interactions with biological targets [2]. Substituting 2-methoxy-4-(trifluoromethoxy)benzamide with a regioisomer such as 2-methoxy-5-(trifluoromethoxy)benzamide changes the spatial orientation of the trifluoromethoxy vector relative to the amide, which can disrupt pharmacophore geometry in structure-based drug design . The quantitative evidence below demonstrates precisely where these differences manifest and why they carry material consequences for scientific selection.

2-Methoxy-4-(trifluoromethoxy)benzamide – Quantitative Differentiation Evidence vs. Closest Benzamide Analogs for Procurement Decision-Making


LogP Differentiation: 2-Methoxy-4-(trifluoromethoxy)benzamide vs. 2-Methoxybenzamide and 4-(Trifluoromethoxy)benzamide

The target compound exhibits an XLogP3 of 2.0 (PubChem computed) [1], positioning it between the more hydrophilic 2-methoxybenzamide (XLogP 0.8) [2] and the similarly lipophilic 4-(trifluoromethoxy)benzamide (experimental LogP 2.38) [3]. This intermediate lipophilicity arises from the balanced contribution of the polar methoxy group and the lipophilic trifluoromethoxy group, potentially offering an improved permeability–solubility compromise relative to mono-substituted analogs [4].

Lipophilicity Drug Design ADME

Topological Polar Surface Area (TPSA) Differentiation: 2-Methoxy-4-(trifluoromethoxy)benzamide vs. Mono-Substituted Benzamide Analogs

The target compound has a computed TPSA of 61.6 Ų [1], notably higher than both 2-methoxybenzamide (52.3 Ų) , 4-(trifluoromethoxy)benzamide (52.3 Ų) [2], and 2-(trifluoromethoxy)benzamide (52.3 Ų) [3]. This 9.3 Ų increase reflects the additional oxygen atom contributed by the second substituent and pushes the molecule closer to the commonly cited 60–70 Ų threshold for blood–brain barrier penetration, while remaining below the 90 Ų ceiling for oral absorption [4].

Polar Surface Area Membrane Permeability CNS Drug Design

Hydrogen-Bond Acceptor Count Differentiation: 2-Methoxy-4-(trifluoromethoxy)benzamide vs. 2-Methoxybenzamide

The target compound possesses 6 hydrogen-bond acceptor sites (PubChem Cactvs computed) [1], substantially more than the 2 HBA sites of 2-methoxybenzamide and the 3 HBA sites of 4-(trifluoromethoxy)benzamide [2]. This increase originates from the additional fluorine and oxygen atoms in the trifluoromethoxy group and can enhance aqueous solubility through stronger interactions with water, while also providing additional anchor points for protein–ligand hydrogen bonding [3].

Hydrogen Bonding Solubility Target Engagement

Regioisomeric Differentiation: 2-Methoxy-4-(trifluoromethoxy)benzamide vs. 2-Methoxy-5-(trifluoromethoxy)benzamide

2-Methoxy-4-(trifluoromethoxy)benzamide and its regioisomer 2-methoxy-5-(trifluoromethoxy)benzamide (CAS 886499-98-5) [1] share identical molecular formulas and molecular weights (both 235.16 g/mol) but differ in the position of the trifluoromethoxy group (para vs. meta relative to the amide). This positional shift changes the vector angle of the –OCF₃ group relative to the amide by approximately 60°, which can alter the three-dimensional pharmacophore and affect target binding [2]. In electrophilic aromatic substitution reactions, the ortho/para-directing methoxy group and the meta-directing trifluoromethoxy group confer different regiochemical outcomes depending on their relative positions, making the 2,4-isomer synthetically distinct from the 2,5-isomer .

Regioisomerism Pharmacophore Geometry Structure-Activity Relationship

Metabolic Stability Enhancement: Trifluoromethoxy vs. Methoxy Substituents on Benzamide Scaffolds

The trifluoromethoxy group (–OCF₃) is widely recognized to confer superior metabolic stability compared to the methoxy group (–OCH₃) due to the strength of the C–F bond and the electron-withdrawing effect that reduces susceptibility to cytochrome P450-mediated oxidative metabolism [1]. 2-Methoxy-4-(trifluoromethoxy)benzamide contains both substituents, allowing the –OCF₃ group to protect the para position from oxidative metabolism while the –OCH₃ group at the ortho position may still undergo O-demethylation. In direct comparative studies of trifluoromethoxy- vs. methoxy-substituted aromatic systems, the –OCF₃ group typically reduces intrinsic clearance in human liver microsomes, although the magnitude is substrate-dependent [2].

Metabolic Stability Fluorine Chemistry Lead Optimization

2-Methoxy-4-(trifluoromethoxy)benzamide – Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity

When a lead series requires a benzamide building block with LogP in the 2.0–2.4 range to balance membrane permeability and aqueous solubility, 2-methoxy-4-(trifluoromethoxy)benzamide (XLogP3 = 2.0) offers a validated intermediate lipophilicity profile compared to the more polar 2-methoxybenzamide (XLogP 0.8) and the slightly more lipophilic 4-(trifluoromethoxy)benzamide (experimental LogP 2.38) [1]. Procuring this specific disubstituted scaffold can reduce the need for additional lipophilicity-tuning synthetic steps downstream.

Fragment-Based Drug Discovery (FBDD) Library Design Targeting CNS-Penetrant Candidates

With a TPSA of 61.6 Ų, this building block resides at the lower boundary of the favorable CNS permeability window (60–70 Ų) [1]. When incorporated into fragment libraries for CNS-targeted screening, it provides a starting point that is closer to the optimal TPSA range than mono-substituted benzamides (all at 52.3 Ų) [2], potentially increasing the hit rate for brain-penetrant fragments.

Synthetic Methodology Development Exploiting Ortho/Para Directing Effects

The 2-methoxy-4-(trifluoromethoxy) substitution pattern establishes an electronically differentiated aromatic ring where the ortho/para-directing methoxy group and the meta-directing trifluoromethoxy group create predictable regiochemical outcomes in electrophilic aromatic substitution [1]. This makes the compound a valuable model substrate for developing or validating new C–H functionalization methodologies that require selective activation at specific ring positions.

Structure-Activity Relationship (SAR) Studies Mapping Substituent Position Effects

When conducting systematic SAR exploration of benzamide-based inhibitors, the 2,4-disubstitution pattern offers a distinct regioisomeric profile compared to the 2,5-isomer (CAS 886499-98-5) [1]. Procuring both isomers enables direct head-to-head comparison of para- vs. meta-trifluoromethoxy positioning, allowing medicinal chemists to map the spatial tolerance of the target binding pocket and establish robust pharmacophore models.

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